![molecular formula C11H6F3N5O3 B3025871 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one
Description
Historical Context of Heterocyclic Compounds in Drug Discovery
The exploration of heterocyclic compounds in medicinal chemistry dates to the early 19th century, with pivotal discoveries such as the isolation of pyrrole in 1834 and the synthesis of furfural in 1832. These milestones laid the groundwork for understanding the electronic and steric properties of heterocycles. By the mid-20th century, the role of nitrogen-containing heterocycles like purines and pyrimidines in genetic coding underscored their biological relevance. Today, over 85% of approved pharmaceuticals incorporate heterocyclic frameworks, driven by their ability to modulate solubility, lipophilicity, and target binding.
Oxadiazoles emerged as a key heterocyclic subclass following Tiemann and Krüger’s 1884 synthesis of 1,2,4-oxadiazole. The 1940s marked the first biological studies of oxadiazole derivatives, culminating in the 1960s with oxolamine, a 1,2,4-oxadiazole-based antitussive agent. Subsequent research revealed the structural versatility of oxadiazoles, particularly their utility as bioisosteres for esters and amides.
Significance of Oxadiazolo[3,4-b]Pyrazine Core Modifications
The oxadiazolo[3,4-b]pyrazine core combines two nitrogen-rich heterocycles, enabling unique electronic interactions and hydrogen-bonding capabilities. Modifications to this scaffold, such as the introduction of a 4-(trifluoromethoxy)phenylamino group, profoundly influence molecular properties:
For example, the trifluoromethoxy group’s electron-withdrawing nature reduces oxidative metabolism, while its hydrophobicity improves membrane permeability. Comparative studies of oxadiazole regioisomers demonstrate that 1,3,4-oxadiazoles exhibit lower logD values than 1,2,4-oxadiazoles, but the fused pyrazine system in this compound counterbalances lipophilicity through polar interactions.
Synthetic routes to such derivatives often involve cyclocondensation reactions. A representative pathway for 6-[[4-(trifluoromethoxy)phenyl]amino]-oxadiazolo[3,4-b]pyrazin-5(3H)-one begins with the formation of the oxadiazole ring via nitrile oxide cycloaddition, followed by palladium-catalyzed coupling to introduce the aniline moiety. Key intermediates include 5-phenyl-oxadiazolo[3,4-b]pyrazine, which serves as a scaffold for further functionalization.
Biologically, this compound acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane. In L6 rat myoblasts, it increases oxygen consumption rates with a half-maximal effective concentration of 4.3 μM, comparable to the benchmark uncoupler BAM15. Structural analogs lacking the trifluoromethoxy group show reduced efficacy, highlighting the critical role of this substituent.
Representative Synthetic Pathway:
1. Nitrile oxide formation from hydroxylamine and chloroacetylene.
2. [3+2] cycloaddition with pyrazine diamine to form oxadiazolo-pyrazine core.
3. Buchwald-Hartwig amination with 4-(trifluoromethoxy)aniline.
This synthetic strategy emphasizes mild reaction conditions (e.g., tetrahydrofuran at 60°C) to preserve the integrity of the oxadiazole ring.
Propriétés
IUPAC Name |
5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQQMHFCVPYYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate mitochondrial function by acting as a protonophore uncoupler, which disrupts the proton gradient across the mitochondrial membrane. This leads to increased mitochondrial respiration and energy expenditure .
Comparaison Avec Des Composés Similaires
6-Hydroxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one (TK80)
6-((4-(1,1,2,2-Tetrafluoroethoxy)phenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyridin-5-ol (3.8ax)
- Substituent : 1,1,2,2-Tetrafluoroethoxy (-OCH₂CF₂) group.
- Activity : Mitochondrial uncoupler; the tetrafluoroethoxy group enhances lipophilicity and disrupts proton gradients .
- Comparison : The trifluoromethoxy group in the target compound offers similar lipophilicity but with a smaller steric footprint, possibly improving binding efficiency.
9-Ethyl-3-(6-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-9H-carbazole (21a)
Mitochondrial Uncoupling
The target compound’s trifluoromethoxy group enhances lipophilicity, enabling efficient disruption of mitochondrial proton gradients. In contrast, 6-hydroxy derivatives (e.g., TK80) exhibit higher polarity, limiting their uncoupling activity but favoring receptor binding .
Kinase Inhibition
Analogues like 5-(benzofuran-5-yloxy)-6-[4-(4-chlorophenoxy)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazine (6j) target the A-loop regulatory site of p38 MAP kinase. The trifluoromethoxy group’s steric and electronic properties may alter kinase binding compared to bulkier substituents like chlorophenoxy piperidine .
Melting Points and Stability
- 21a (phenyl-substituted analogue) : Melts at 177°C, whereas 21c (4-bromophenyl-substituted) melts at 281°C, highlighting halogen effects on crystallinity .
Key Research Findings
Electron-Withdrawing Effects : The trifluoromethoxy group enhances metabolic stability and binding affinity in mitochondrial uncoupling compared to hydroxy or methoxy analogues .
Selectivity in Receptor Binding : Structural differences (e.g., hydroxy vs. trifluoromethoxy) dictate selectivity for targets like NMDA receptors (TK80) versus mitochondrial proteins .
Synthetic Feasibility : Lower yields (42%) for the target compound suggest synthetic challenges in introducing trifluoromethoxy groups compared to phenyl or halogenated analogues .
Comparative Data Table
N/R: Not reported.
Activité Biologique
The compound 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one is a member of the oxadiazole family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound is characterized by the presence of a trifluoromethoxy group and an oxadiazole ring fused with a pyrazine moiety. This unique structure is believed to contribute to its biological properties.
Research indicates that compounds similar to This compound often exhibit multiple mechanisms of action:
- Inhibition of Tyrosine Kinases : Many oxadiazole derivatives have shown inhibitory activity against various tyrosine kinases involved in cancer progression. This includes c-Abl and PDGF-R, which are critical in signaling pathways associated with cell proliferation and survival .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Preliminary studies suggest that it may induce apoptosis through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Anticancer Studies
A series of studies have been conducted to evaluate the anticancer potential of this compound:
- Cell Line Testing : The compound was tested against various human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis, suggesting a mechanism that may involve both direct binding and allosteric modulation .
Structure-Activity Relationship (SAR)
The SAR studies highlight several important features influencing biological activity:
Substituent Position | Influence on Activity |
---|---|
4-(Trifluoromethoxy) | Enhances lipophilicity and cellular uptake |
Oxadiazole Ring | Critical for anticancer activity; modifications can lead to increased potency |
Pyrazine Moiety | Contributes to binding affinity with target proteins |
These findings underscore the importance of specific functional groups in modulating the biological activity of oxadiazole derivatives.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibited significant tumor regression in xenograft models when administered at a specific dosage regimen. The study concluded that the compound effectively inhibited tumor growth through targeted action on tyrosine kinase pathways .
- Case Study 2 : In a clinical trial focusing on patients with advanced solid tumors, a related oxadiazole derivative demonstrated promising results in terms of safety and preliminary efficacy, leading to further investigations into its use as a combination therapy .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally related heterocycles, such as triazolo-thiadiazoles, often involves cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . For example, cyclization of substituted hydrazides with POCl₃ yields fused heterocyclic cores. Optimization may include solvent selection (e.g., toluene or chlorinated solvents), stoichiometric control of reactants, and stepwise purification via column chromatography. Evidence from analogous compounds suggests that introducing electron-withdrawing groups (e.g., trifluoromethoxy) may require inert atmospheres to prevent decomposition .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Key methods include:
- ¹H NMR and IR spectroscopy to confirm functional groups (e.g., amine, oxadiazole) and substitution patterns .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for pharmacological studies) .
- X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment, as seen in related triazolo-thiadiazines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this:
- Standardize assays : Use validated reference compounds (e.g., sitagliptin intermediates for enzyme inhibition studies) .
- Comparative structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethoxy with methoxy or chloro groups) to isolate structural contributors to activity .
- Dose-response profiling : Ensure activity is concentration-dependent and reproducible across independent labs .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking against target proteins (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can model binding interactions. Key steps:
- Protein preparation : Remove water molecules and add hydrogens using software like AutoDock or Schrödinger .
- Grid generation : Focus on active sites (e.g., heme-binding regions for cytochrome P450 targets).
- Validation : Compare docking scores with known inhibitors and correlate with experimental IC₅₀ values .
Q. How can analogs be designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring while retaining trifluoromethoxy’s electron-withdrawing effects .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
- Permeability : Assess logP values via octanol-water partitioning experiments; aim for 1–3 for optimal membrane penetration .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.